

Technical Support Center: Long-Term Storage of Imiglucerase Aliquots

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Compound of Interest

Compound Name: *Imiglucerase*

Cat. No.: *B1177831*

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This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of **imiglucerase** (Cerezyme®) aliquots intended for research and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the manufacturer-recommended storage for unopened, lyophilized **imiglucerase** vials?

Unopened vials of lyophilized **imiglucerase** powder should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).^{[1][2][3]} Do not use the vial after the expiration date printed on the label.^{[2][4]}

Q2: Can I store reconstituted **imiglucerase** long-term for my experiments?

The manufacturer's guidelines are for clinical use and specify short-term storage after reconstitution. For research purposes, long-term storage of reconstituted **imiglucerase** as frozen aliquots is possible but requires adherence to best practices for protein cryopreservation to maintain enzymatic activity. This involves creating single-use aliquots, using cryoprotectants if necessary, and storing at ultra-low temperatures.

Q3: What is the recommended procedure for reconstituting lyophilized **imiglucerase**?

For a 400-unit vial, slowly inject 10.2 mL of Sterile Water for Injection, USP, down the inside wall of the vial to avoid foaming.[1][5] Gently roll and tilt the vial to dissolve the powder completely; do not shake vigorously.[1][5] The final concentration after reconstitution is 40 units/mL.[1][5]

Q4: At what temperature should I store my **imiglucerase** aliquots for long-term use?

For long-term storage of protein aliquots, it is recommended to store them at -80°C or in liquid nitrogen.[6] Storage at -20°C is generally considered suitable for short-term storage.[6] Avoid repeated freeze-thaw cycles as this can lead to protein denaturation and loss of activity.[6]

Q5: Should I use a cryoprotectant when freezing my **imiglucerase** aliquots?

The use of a cryoprotectant, such as glycerol at a final concentration of 10-50%, can help prevent the formation of ice crystals during freezing, which can damage the protein.[7] However, the compatibility of the cryoprotectant with your downstream experiments must be considered.

Q6: How can I check the activity of my stored **imiglucerase** aliquots?

The enzymatic activity of **imiglucerase** can be determined by measuring its ability to hydrolyze a substrate. A common method involves using a synthetic substrate like para-nitrophenyl-β-D-glucopyranoside (pNP-Glc).[4] The amount of product generated over time is proportional to the enzyme's activity.

Troubleshooting Guide

Issue	Possible Cause	Solution
Reduced or no enzyme activity in experiments.	Improper long-term storage leading to degradation.	Ensure aliquots are stored at -80°C or in liquid nitrogen. Avoid repeated freeze-thaw cycles by creating single-use aliquots.
Incorrect reconstitution.	Follow the recommended reconstitution protocol, avoiding vigorous shaking.	
Precipitate or cloudiness observed upon thawing aliquots.	Protein aggregation due to freeze-thaw stress or improper storage.	Consider using a cryoprotectant like glycerol. Thaw aliquots slowly on ice. Centrifuge the thawed aliquot at a low speed to pellet any aggregates before use.
Inconsistent results between different aliquots.	Non-homogenous solution before aliquoting.	Ensure the reconstituted imiglucerase is fully dissolved and gently mixed before preparing aliquots.
Aliquot volume is too small, leading to evaporation and concentration changes.	Prepare aliquots with a sufficient volume (e.g., >20 µL) to minimize the effects of evaporation.	

Data Presentation

Table 1: Manufacturer-Specified Stability of **Imiglucerase** (Cerezyme®)

State of Imiglucerase	Storage Temperature	Maximum Storage Duration
Lyophilized Powder	2°C to 8°C	Until expiration date[1][2][3]
Reconstituted Solution	20°C to 25°C (Room Temperature)	Up to 12 hours[4]
2°C to 8°C	Up to 12 hours[4]	
Diluted Solution (in 0.9% NaCl)	2°C to 8°C	Up to 24 hours[1][4]

Table 2: General Recommendations for Long-Term Storage of Recombinant Protein Aliquots

Parameter	Recommendation	Rationale
Storage Temperature	-80°C or Liquid Nitrogen	Minimizes enzymatic activity and degradation for long-term stability.[6]
Aliquoting	Single-use volumes	Avoids damaging effects of repeated freeze-thaw cycles. [6]
Cryoprotectant	10-50% Glycerol (optional)	Prevents ice crystal formation and stabilizes protein structure during freezing.[7]
Protein Concentration	>1 mg/mL	Reduces protein loss due to adsorption to the storage tube.
Thawing	Slow thawing on ice	Minimizes protein aggregation and denaturation.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Imiglucerase

- Bring the vial of lyophilized **imiglucerase** to room temperature.
- Using a sterile syringe, slowly inject 10.2 mL of Sterile Water for Injection, USP, down the inner wall of a 400-unit vial.

- Gently roll and tilt the vial to facilitate the dissolution of the powder. Avoid shaking or agitating the vial vigorously to prevent foaming.
- Visually inspect the solution for complete dissolution and the absence of particulate matter. The reconstituted solution should be clear and colorless.[\[1\]](#)
- The final concentration of the reconstituted solution is 40 units/mL.

Protocol 2: Preparation and Freezing of Imiglucerase Aliquots

- Following reconstitution (Protocol 1), keep the **imiglucerase** solution on ice.
- If using a cryoprotectant, add sterile glycerol to the desired final concentration (e.g., 20%) and mix gently.
- Dispense the solution into single-use, low-protein-binding microcentrifuge tubes in volumes appropriate for your experiments.
- Flash-freeze the aliquots by placing them in a dry ice/ethanol bath or directly in a -80°C freezer. For optimal results, rapid freezing is preferred.
- Transfer the frozen aliquots to a -80°C freezer or a liquid nitrogen storage tank for long-term storage.

Protocol 3: Enzymatic Activity Assay for Imiglucerase

This protocol is a general guideline and may require optimization for your specific experimental needs.

- Prepare a substrate solution: Dissolve a chromogenic substrate, such as para-nitrophenyl- β -D-glucopyranoside (pNP-Glc), in an appropriate assay buffer (e.g., citrate-phosphate buffer, pH 5.4).
- Thaw **imiglucerase** aliquot: Thaw a frozen aliquot of **imiglucerase** slowly on ice.
- Prepare enzyme dilution: Dilute the thawed **imiglucerase** to a suitable concentration in the assay buffer.

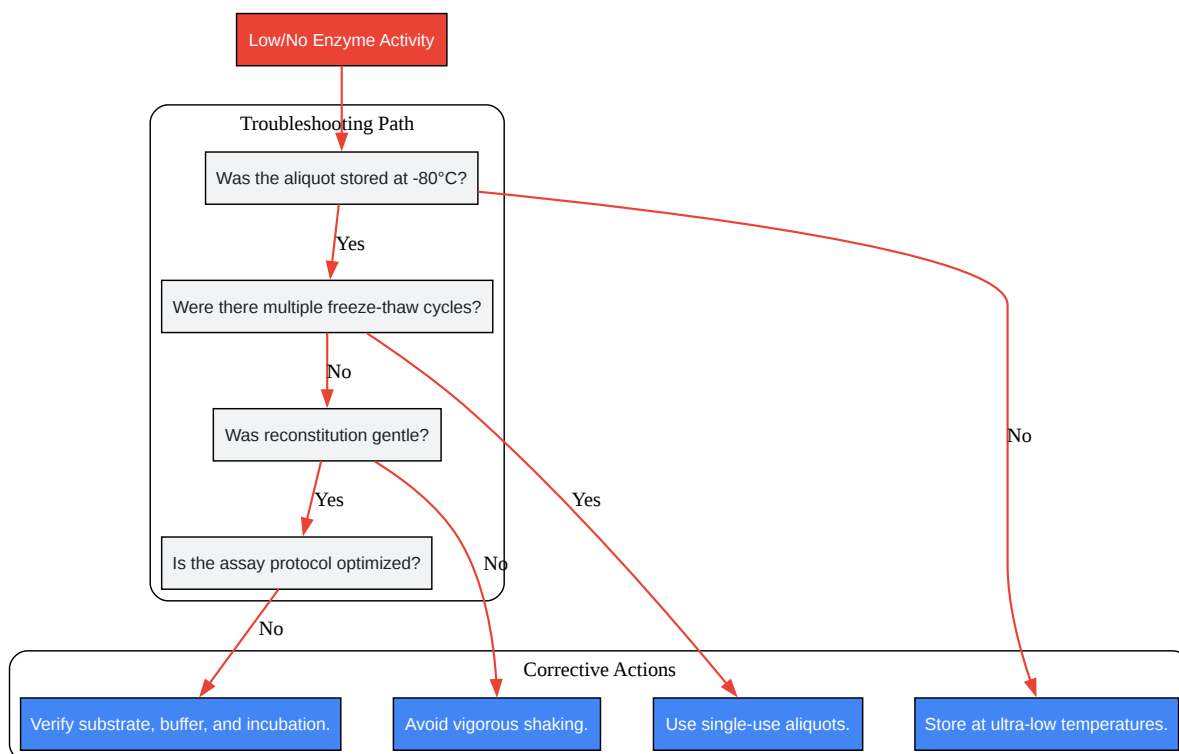
- Initiate the reaction: In a 96-well plate, add the diluted **imiglucerase** to the substrate solution to start the enzymatic reaction. Include a negative control (buffer only, no enzyme).
- Incubate: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
- Stop the reaction: Stop the reaction by adding a stop solution (e.g., a high pH buffer like 0.1 M sodium carbonate).
- Measure absorbance: Read the absorbance of the wells at a wavelength of 405 nm using a plate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
- Calculate activity: Determine the enzyme activity based on a standard curve of p-nitrophenol and express it in appropriate units (e.g., units/mg of protein).

Mandatory Visualizations



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Caption: Experimental workflow for the reconstitution, aliquoting, storage, and activity testing of **imiglucerase**.



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Caption: Troubleshooting logic for addressing issues of low or no **imiglucerase** activity in experiments.

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